N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might involve the use of cyclopropylamine and thiadiazole derivatives, followed by cyclization with oxazole intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole and oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar and mubritinib share the oxazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol have comparable structures and applications.
Uniqueness
What sets N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide apart is its unique combination of the thiadiazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2S/c19-12(15-14-17-16-13(21-14)8-6-7-8)11-9-4-2-1-3-5-10(9)20-18-11/h8H,1-7H2,(H,15,17,19) |
InChI Key |
WUBHFQVDXFCAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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